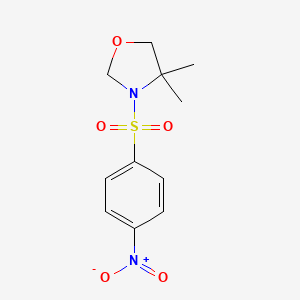

4,4-dimethyl-3-(4-nitrobenzenesulfonyl)-1,3-oxazolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,4-dimethyl-3-(4-nitrobenzenesulfonyl)-1,3-oxazolidine is a chemical compound with the molecular formula C11H14N2O5S and a molecular weight of 286.30 g/mol . This compound is characterized by the presence of an oxazolidine ring substituted with a nitrophenyl sulfonyl group and two methyl groups. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .

Méthodes De Préparation

The synthesis of 4,4-dimethyl-3-(4-nitrobenzenesulfonyl)-1,3-oxazolidine typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4,4-dimethyl-1,3-oxazolidine in the presence of a base . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Analyse Des Réactions Chimiques

4,4-dimethyl-3-(4-nitrobenzenesulfonyl)-1,3-oxazolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

4,4-dimethyl-3-(4-nitrobenzenesulfonyl)-1,3-oxazolidine is utilized in various scientific research applications, including:

Mécanisme D'action

The mechanism of action of 4,4-dimethyl-3-(4-nitrobenzenesulfonyl)-1,3-oxazolidine involves its interaction with specific molecular targets and pathways. The nitrophenyl sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activities or the modification of protein functions . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

4,4-dimethyl-3-(4-nitrobenzenesulfonyl)-1,3-oxazolidine can be compared with other similar compounds, such as:

4,4-Dimethyl-3-[(4-chlorophenyl)sulfonyl]-1,3-oxazolane: This compound has a chlorophenyl group instead of a nitrophenyl group, which can lead to different reactivity and applications.

4,4-Dimethyl-3-[(4-methylphenyl)sulfonyl]-1,3-oxazolane: The presence of a methyl group instead of a nitro group can affect the compound’s chemical properties and biological activities.

Activité Biologique

4,4-Dimethyl-3-(4-nitrobenzenesulfonyl)-1,3-oxazolidine, commonly referred to as DNSPA, is a synthetic organic compound with the molecular formula C11H14N2O5S and a molecular weight of 286.30 g/mol. Its structure features a five-membered oxazolidine ring and a nitrophenyl sulfonyl substituent, which contribute to its unique chemical properties and potential biological activities. This article explores the biological activity of DNSPA, focusing on its interactions with biological targets, synthesis methods, and implications for drug development.

Synthesis and Characterization

The synthesis of DNSPA typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4,4-dimethyl-1,3-oxazolidine in the presence of a base. The product is characterized using various techniques such as NMR spectroscopy, infrared (IR) spectroscopy, mass spectrometry, and X-ray crystallography. Notably, the N-H NMR signal observed at 8.07–8.09 ppm and the S-N stretching vibration at 931 cm⁻¹ confirm the successful formation of DNSPA.

The biological activity of DNSPA is primarily attributed to its ability to interact with various biological macromolecules. The nitrophenyl sulfonyl group acts as an electrophile, allowing it to react with nucleophilic sites in proteins and enzymes. This interaction can lead to:

- Inhibition of Enzyme Activities : DNSPA has been shown to inhibit specific enzymes by modifying their active sites through electrophilic attack.

- Modification of Protein Functions : The compound can alter protein stability and function, providing insights into potential therapeutic applications.

Biological Activity Studies

Research has demonstrated that DNSPA exhibits significant biological activity through its reactivity with biological targets. Here are some key findings:

- Enzyme Inhibition : DNSPA has been evaluated for its ability to inhibit various enzymes involved in metabolic pathways. For instance, studies indicate that it can inhibit serine proteases by modifying serine residues at the active site.

- Antimicrobial Properties : Preliminary studies suggest that DNSPA may possess antimicrobial activity against certain bacterial strains. Its electrophilic nature allows it to disrupt bacterial protein synthesis by targeting essential enzymes.

- Cellular Interaction : Interaction studies reveal that DNSPA can penetrate cellular membranes and interact with intracellular proteins, potentially leading to altered cellular signaling pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of DNSPA's biological activity, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4,4-Dimethyl-3-[(4-chlorophenyl)sulfonyl]-1,3-oxazolane | Chlorophenyl group instead of nitrophenyl | Different reactivity patterns due to chlorine's electron-withdrawing nature |

| 4,4-Dimethyl-3-[(4-methylphenyl)sulfonyl]-1,3-oxazolane | Methyl group instead of nitro group | Alters chemical properties and biological activity compared to nitrophenyl derivatives |

| 2-Methyl-2-(p-toluenesulfonyloxy)propane | Sulfonate ester structure | Used in different synthetic pathways due to unique leaving group characteristics |

This table highlights how variations in substituents can influence the reactivity and biological activities of oxazolidine derivatives.

Case Studies

Several case studies have explored the pharmacological potential of DNSPA:

- Case Study 1 : A study investigated the effect of DNSPA on enzyme kinetics in vitro. Results indicated that DNSPA significantly reduced enzyme activity at micromolar concentrations, suggesting a potent inhibitory effect on target enzymes involved in metabolic processes.

- Case Study 2 : In another study focusing on antimicrobial efficacy, DNSPA was tested against Escherichia coli strains resistant to common antibiotics. The compound demonstrated significant antibacterial activity, restoring sensitivity to certain β-lactam antibiotics .

Q & A

Q. What are the standard synthetic routes for 4,4-dimethyl-3-(4-nitrobenzenesulfonyl)-1,3-oxazolidine, and how can reaction conditions be optimized for higher yields?

Basic

The synthesis typically involves sulfonylation of a preformed oxazolidine precursor. A common method is the reaction of 4-nitrobenzenesulfonyl chloride with 4,4-dimethyl-1,3-oxazolidine under basic conditions (e.g., triethylamine in anhydrous dichloromethane). Optimization includes controlling stoichiometry (1:1.2 molar ratio of oxazolidine to sulfonyl chloride) and maintaining low temperatures (0–5°C) to minimize side reactions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .

Advanced

For advanced optimization, employ Design of Experiments (DoE) to evaluate factors like solvent polarity, temperature, and catalyst loading. A 2³ factorial design can identify interactions between variables. Computational tools (e.g., density functional theory (DFT)) can model transition states to predict regioselectivity during sulfonylation. Reaction progress should be monitored using in-situ FTIR to track sulfonate ester intermediates .

Q. Which analytical techniques are most effective for characterizing this compound, and how should contradictory spectral data be resolved?

Basic

Core techniques include:

- ¹H/¹³C NMR : Confirm sulfonyl group integration (δ 7.8–8.2 ppm for aromatic protons) and oxazolidine ring protons (δ 3.5–4.5 ppm).

- FTIR : Validate sulfonyl S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and nitro group absorption (~1520 cm⁻¹).

- HRMS : Ensure molecular ion alignment with theoretical mass (±2 ppm tolerance) .

Advanced

Contradictory data (e.g., ambiguous NOESY correlations or split NMR peaks) may arise from conformational flexibility or impurities. Use heteronuclear NMR (HSQC, HMBC) to resolve connectivity. Cross-validate with computational spectroscopy (e.g., Gaussian-based IR/NMR simulations) and X-ray crystallography for absolute configuration .

Q. What mechanistic pathways govern the reactivity of the nitro group in this compound, and how do solvent systems influence its reduction?

Advanced

The nitro group undergoes reduction to an amine under catalytic hydrogenation (H₂, Pd/C) or via Zn/HCl. Solvent polarity significantly impacts kinetics:

| Solvent | Dielectric Constant (ε) | Reduction Rate (k, s⁻¹) |

|---|---|---|

| Ethanol | 24.3 | 0.045 |

| DMF | 36.7 | 0.012 |

| Water | 80.1 | 0.003 |

Polar aprotic solvents stabilize nitro intermediates, slowing reduction. Computational studies (e.g., NBO analysis) reveal charge transfer from the sulfonyl group to the nitro moiety, modulating reactivity .

Q. How can researchers design experiments to study the stability of this compound under varying pH and temperature conditions?

Advanced

Use accelerated stability testing :

- pH Stability : Prepare buffers (pH 1–13), incubate samples at 25°C/40°C, and quantify degradation via HPLC (C18 column, acetonitrile/water mobile phase).

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (>200°C typical for sulfonamides).

Statistical models (Arrhenius equation) predict shelf-life under storage conditions .

Q. What strategies are recommended for resolving contradictions between experimental data and computational predictions for this compound?

Advanced

- Data Triangulation : Compare DFT-predicted spectra (e.g., IR, NMR) with experimental results. Deviations >5% suggest model inaccuracies (e.g., solvent effects omitted).

- Sensitivity Analysis : Vary computational parameters (basis set, solvation model) to identify error sources.

- Hypothesis Testing : Replicate experiments under strictly controlled conditions (e.g., inert atmosphere) to isolate variables .

Q. How can the compound’s potential as a ligand in metal coordination complexes be evaluated?

Advanced

- Synthesis : React with transition metals (e.g., Pd(II), Cu(II)) in ethanol/water. Monitor complexation via UV-Vis (d-d transitions) and ESI-MS.

- X-ray Crystallography : Resolve coordination geometry (e.g., square planar vs. tetrahedral).

- DFT Calculations : Simulate metal-ligand binding energies and orbital interactions .

Q. What green chemistry approaches can be applied to improve the sustainability of its synthesis?

Advanced

Propriétés

IUPAC Name |

4,4-dimethyl-3-(4-nitrophenyl)sulfonyl-1,3-oxazolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5S/c1-11(2)7-18-8-12(11)19(16,17)10-5-3-9(4-6-10)13(14)15/h3-6H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKZWCORHLFQSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.